molecular formula C17H16N2OS2 B12218341 2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12218341
M. Wt: 328.5 g/mol
InChI Key: CCMYZGLVHFRGRY-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities, including antitubercular and antitumor properties . The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can lead to the formation of the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions. This often involves the use of methylthiolating agents such as methyl iodide in the presence of a base.

    Phenyl Substitution: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienopyrimidines depending on the reagents used.

Scientific Research Applications

2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methylsulfanyl and phenyl groups.

  • 2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine : Lacks the carbonyl group.

Uniqueness

The presence of both the methylsulfanyl and phenyl groups, along with the tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, imparts unique chemical and biological properties to this compound. These structural features contribute to its potential as a versatile scaffold for drug development.

Properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

2-methylsulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2OS2/c1-21-17-18-15-14(12-9-5-6-10-13(12)22-15)16(20)19(17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

CCMYZGLVHFRGRY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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